molecular formula C11H11ClO3 B1323755 Ethyl 2-chloro-6-methylbenzoylformate CAS No. 951888-02-1

Ethyl 2-chloro-6-methylbenzoylformate

Cat. No. B1323755
M. Wt: 226.65 g/mol
InChI Key: AGNYYSZSPCIOPN-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-6-methylbenzoylformate is a chemical compound with the molecular formula C11H11ClO3 . Its molecular weight is 226.65624 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-chloro-6-methylbenzoylformate consists of 11 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The boiling point of Ethyl 2-chloro-6-methylbenzoylformate is predicted to be 334.5±35.0 °C and its density is predicted to be 1.220±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    The compound was involved in the synthesis of a series of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates. These compounds were synthesized through reactions involving ethyl 2-chloroacetoacetate, showcasing the compound's role in generating pharmaceutically relevant heterocycles (Abignente et al., 1983).

  • Molluscicidal Properties

    A derivative of Ethyl 2-chloro-6-methylbenzoylformate was used in the synthesis of thiazolo[5,4-d]pyrimidines. These compounds were then screened for their molluscicidal properties, illustrating the compound's potential in contributing to the development of substances that can manage agricultural pests or control disease vectors (El-bayouki & Basyouni, 1988).

  • Pesticide Synthesis

    The compound has also been used as a precursor in the synthesis of novel pesticides. For instance, its derivatives played a crucial role in synthesizing Ethyl 2-methyl-4-oxo-2-cyclohexen carboxylate, which is an intermediate in the production of Chromafenozide, a novel pesticide. This highlights its importance in the field of agricultural chemicals (Shan, 2011).

  • Synthesis of Anticonvulsant Agents

    Additionally, various alkyl esters of Ethyl 2-chloro-6-methylbenzoylformate have been synthesized and evaluated for their anticonvulsant properties, indicating the compound's potential application in pharmaceuticals for treating convulsive disorders (Hamor & Farraj, 1965).

Safety And Hazards

Ethyl 2-chloro-6-methylbenzoylformate is classified under the GHS07 hazard class. The hazard statements associated with it are H319 (causes serious eye irritation) and H317 (may cause an allergic skin reaction). The precautionary statements include P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes), P411+P235 (store at temperatures not exceeding 8°C/46°F, keep cool), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

ethyl 2-(2-chloro-6-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)10(13)9-7(2)5-4-6-8(9)12/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNYYSZSPCIOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262496
Record name Ethyl 2-chloro-6-methyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-chloro-6-methylbenzoylformate

CAS RN

951888-02-1
Record name Ethyl 2-chloro-6-methyl-α-oxobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-chloro-6-methyl-α-oxobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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